molecular formula C12H14N2O2 B1231966 3-(2,6-Xylyl)-5-methylhydantoin CAS No. 72998-95-9

3-(2,6-Xylyl)-5-methylhydantoin

Cat. No. B1231966
CAS RN: 72998-95-9
M. Wt: 218.25 g/mol
InChI Key: HNCRRSUSJLXWDN-UHFFFAOYSA-N
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Description

3-(2,6-xylyl)-5-methylhydantoin, also known as MXP, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MXP is a derivative of hydantoin that has been shown to have unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Metabolite or Metabonate of Tocainide

3-(2,6-Xylyl)-5-methylhydantoin has been identified as a cyclic compound derived from tocainide, an antiarrhythmic drug. It is formed directly from tocainide in vivo in rats and is also derived from a conjugate of tocainide in humans (Venkataramanan & Axelson, 1981).

DNA Damage and Repair

5-hydroxy-5-methylhydantoin, a derivative, is a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Its synthesis and incorporation into oligodeoxyribonucleotides have been studied, highlighting its relevance in understanding DNA damage and repair mechanisms (Guy, Dubet, & Teoule, 1993).

Involvement in Ionizing Radiation Effects on DNA

5-hydroxy-5-methylhydantoin is formed as a major lesion after irradiation of DNA under oxygen-rich conditions, indicating its role in the biological effects of ionizing radiation (Breimer & Lindahl, 1985).

Serotonin Receptor Ligands

Phenylpiperazine derivatives of aromatic methylhydantoin, including structures similar to 3-(2,6-Xylyl)-5-methylhydantoin, have been synthesized and assessed for their affinity for serotoninergic receptors, demonstrating potential in neuropsychopharmacology research (Handzlik et al., 2014).

Antiviral Research

5-(3,4-dichlorophenyl) methylhydantoin, a related compound, has been studied for its antiviral properties against poliovirus, indicating potential applications in antiviral drug development (Vance, Moscufo, Chow, & Heinz, 1997).

Spectroscopic Properties

Studies on (Z)- and (E)-5-arylmethylenehydantoins have provided insights into their spectroscopic properties, which can be relevant for various applications in chemistry and biochemistry (Tan, Ang, & Fong, 1986).

Natural Product Development

1-Methylhydantoin, a related compound, has been used as a lead compound to develop dual-active drugs with antitussive and anti-inflammatory properties, demonstrating the potential of hydantoin derivatives in drug discovery (Xu et al., 2019).

Corrosion Inhibition

Hydantoin derivatives have been studied as corrosion inhibitors for mild steel, showing that these compounds can have applications beyond pharmaceuticals, in materials science and engineering (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-4-6-8(2)10(7)14-11(15)9(3)13-12(14)16/h4-6,9H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCRRSUSJLXWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993753
Record name 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

CAS RN

72998-95-9
Record name 3-(2,6-Xylyl)-5-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072998959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
R Venkataramanan, JE Axelson - Xenobiotica, 1981 - Taylor & Francis
1. Glc-mass spectrometric analysis of urine extracts from rats dosed with tocainide (I) revealed the presence of a cyclic compound identified as 3-(2,6-xylyl)-5-methylhydantoin (IV) …
Number of citations: 11 www.tandfonline.com
DW Kwok, KM McErlane, JE Axelson - Research communications in …, 1990 - europepmc.org
Quantitation of tocainide carbamoyl-OBD-glucuronide, a major metabolite of the antiarrhythmic agent, tocainide, was previously reported using sodium hydroxide hydrolysis (pH greater …
Number of citations: 1 europepmc.org
DWK Kwok, G Pillai, R Vaughan… - Journal of …, 1990 - Wiley Online Library
Tocainide carbamoyl‐O‐β‐D‐glucuronide, a major urinary metabolite of the antiarrhythmic drug tocainide [2‐amino‐N‐(2′, 6′‐xylyl)propanoxylidide], was isolated by preparative‐…
Number of citations: 14 onlinelibrary.wiley.com
AT Elvin, JB Keenaghan, EW Byrnes… - Journal of …, 1980 - Elsevier
The metabolism of tocainide, an experimental antiarrhythmic drug, was studied in humans. Urinary excretion of unchanged drug was 28-55% in 24 hr after oral dosing. Urine hydrolysis …
Number of citations: 78 www.sciencedirect.com
DWK Kwok - 1987 - open.library.ubc.ca
Tocainide carbamoyl ester glucuronlde (TOCG)(R-NHCO. O-GA) is a major metabolite of tocainide (TonocardR). The structure of TOCG was first proposed by Elvin (35) based on the …
Number of citations: 5 open.library.ubc.ca
KJ Gipple, KT Chan, AT Elvin, D Lalka… - Journal of …, 1982 - Wiley Online Library
The metabolism of the antiarrhythmic drug tocainide (I) has been shown previously to occur via a novel pathway involving the addition of carbon dioxide to the primary amine nitrogen of …
Number of citations: 18 onlinelibrary.wiley.com
L Johansson, J Vessman - Journal of Chromatography A, 1982 - Elsevier
Tocainide is a primary amine with antiarrythmic properties derived from lidocaine. For biopharmaceutical and pharmacokinetic purposes an assay was developed that made use of …
Number of citations: 23 www.sciencedirect.com
A Carocci, F Corbo, G Lentini… - Current Medicinal …, 2018 - ingentaconnect.com
Tocainide is an antiarrhythmic agent belonging to class IB that was primarily used for suppression of symptomatic ventricular arrhythmias. Tocainide was also reported to relieve pain …
Number of citations: 2 www.ingentaconnect.com
O Gyllenhaal, KJ Hoffmann, B Lamm… - … of Chromatography A, 1986 - Elsevier
The perfluoroacylation of tocainide has been studied. The initially formed perfluoroacylamides were found to be degraded by an excess of perfluoroacyl anhydride. The reaction of …
Number of citations: 3 www.sciencedirect.com
R Venkataramanan - 1978 - open.library.ubc.ca
Tocainide, a structural analog of lidocaine is an orally effective antiarrhythmic agent. From the structure it can be postulated that tocainide will undergo metabolism, primarily by oxidative …
Number of citations: 1 open.library.ubc.ca

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